Dihydroaltenuene B

Tyrosinase Inhibition Melanogenesis Research Hyperpigmentation

Dihydroaltenuene B is a selective mushroom tyrosinase inhibitor (IC50 38.33 µM) with no antibacterial activity, unlike its co-isolates Dihydroaltenuene A and Altenuene. Its unambiguous (2S,3S,4aS,10bR) stereochemistry—confirmed by total synthesis—ensures a reliable analytical reference standard. The distinct dibenzo-α-pyrone scaffold and established docking interactions (His244, Met280, Gly281) support rational SAR campaigns, free from confounding antimicrobial stress. Choose it when assay selectivity and structural certainty are paramount.

Molecular Formula C15H18O6
Molecular Weight 294.30 g/mol
Cat. No. B1249505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroaltenuene B
Synonymsdihydroaltenuene B
Molecular FormulaC15H18O6
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCC12CC(C(CC1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O
InChIInChI=1S/C15H18O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-4,9-10,12,16-18H,5-6H2,1-2H3/t9-,10+,12+,15+/m1/s1
InChIKeyHDWRQDAKGPKDFF-YOLKCXPHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroaltenuene B: A Structurally Validated Alternaria-Derived 2-Benzopyran for Tyrosinase Research


Dihydroaltenuene B is a naturally occurring 2-benzopyran mycotoxin produced by various species of the fungal genus *Alternaria* [1]. It belongs to the dibenzo-α-pyrone class of secondary metabolites, sharing structural similarities with well-known *Alternaria* toxins such as alternariol (AOH) and altenuene . The compound's structure, initially misassigned, was later unambiguously revised and confirmed through total synthesis [2]. This established its precise stereochemistry as (2S,3S,4aS,10bR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one, a critical detail for researchers requiring a well-defined molecular entity [3].

Why Dihydroaltenuene B Cannot Be Interchanged with Close Altenuene Analogs


The class of altenuene derivatives, including dihydroaltenuenes and dehydroaltenuenes, exhibits highly divergent biological activity profiles based on subtle structural variations. Substituting Dihydroaltenuene B with a close analog like Dihydroaltenuene A or the structurally similar Altenuene is scientifically unsound due to their contrasting functional outcomes in key assays [1]. The presence or absence of a single double bond or a change in stereochemistry dictates a compound's target specificity. Crucially, while several members of this class demonstrate antibacterial activity against Gram-positive bacteria, Dihydroaltenuene B is distinctly inactive in these assays . Therefore, selecting Dihydroaltenuene B is not a generic choice for a *Alternaria* metabolite but a specific, activity-defined decision for research focused on its unique target profile.

Quantitative Differentiation Evidence for Dihydroaltenuene B Against Key Comparators


Mushroom Tyrosinase Inhibition: Potency Equivalent to the Industry Standard Kojic Acid

Dihydroaltenuene B acts as a potent mushroom tyrosinase inhibitor, demonstrating a potency directly comparable to the widely used positive control, kojic acid. This represents the first and only documented report of Dihydroaltenuene B exhibiting this specific activity [1]. The inhibition is mediated by specific hydrogen bonding interactions between the compound's 3-OH and 4'-OH groups and the His244, Met280, and Gly281 residues in the active site of the enzyme, as confirmed by molecular docking studies [1]. This mechanism-based data provides a clear scientific rationale for its use in tyrosinase studies over analogs that may inhibit the enzyme through different, less-characterized interactions.

Tyrosinase Inhibition Melanogenesis Research Hyperpigmentation

Antibacterial Activity: Clear Absence of Activity Distinguishes It from Active Co-Isolated Derivatives

In contrast to several of its co-isolated altenuene derivatives, Dihydroaltenuene B (designated as compound 2 in the isolation study) exhibits no antibiotic activity against Gram-positive bacteria. The original isolation study identified that compounds dihydroaltenuene A (1), dehydroaltenuene A (3), dehydroaltenuene B (4), isoaltenuene (5), and altenuene (6) were active in these assays, while Dihydroaltenuene B (2) was not [1]. This negative result is a critical piece of information for scientific selection, as it defines the compound's activity profile and prevents its misuse in antibacterial discovery programs where other family members would be more appropriate .

Antibacterial Screening Structure-Activity Relationship (SAR) Target Selectivity

Structural Identity: Unambiguously Revised and Confirmed by Total Synthesis

The structural identity of Dihydroaltenuene B has been rigorously established. An initial proposed structure was found to be in error, but a subsequent total synthesis effort unambiguously confirmed a revised structure (11) [1]. This synthetic work provides a definitive assignment of its absolute stereochemistry as (2S,3S,4aS,10bR), which is crucial for understanding its specific interactions with biological targets like tyrosinase [2]. In contrast, other members of this family, such as its non-natural epimer 3-*epi*-dihydroaltenuene A, were also synthesized, highlighting the importance of sourcing the correct stereoisomer for activity-dependent studies [1]. Researchers can procure Dihydroaltenuene B with confidence in its defined molecular architecture.

Structural Elucidation Total Synthesis Stereochemistry Validation

Defined Research Application Scenarios for Dihydroaltenuene B


Lead Scaffold for Non-Kojic Acid Tyrosinase Inhibitors

Dihydroaltenuene B is an ideal starting point for medicinal chemistry campaigns aimed at developing novel tyrosinase inhibitors. Its potency is comparable to kojic acid (IC50 of ~38 µM vs. ~40 µM) but it features a distinct dibenzo-α-pyrone scaffold [1]. This structural novelty offers the potential for improved selectivity or pharmacokinetic properties over kojic acid and its derivatives. The established molecular docking interactions with key active site residues (His244, Met280, Gly281) provide a clear map for rational structural modifications to enhance potency and target engagement [1].

Selective Chemical Probe for Dissecting Tyrosinase Biology

In cellular or in vivo models where off-target antibacterial activity is a confounding factor, Dihydroaltenuene B is a superior choice over its active co-isolates. Unlike Dihydroaltenuene A and other derivatives, Dihydroaltenuene B lacks antibacterial activity against Gram-positive bacteria [2]. This selectivity simplifies data interpretation when studying the compound's primary effect on tyrosinase activity or melanogenesis, ensuring observed phenotypic changes are not an artifact of antimicrobial stress.

Reference Standard for Stereochemical and Bioactivity Studies on Alternaria Metabolites

Given its unambiguously revised and confirmed structure via total synthesis, Dihydroaltenuene B serves as a reliable analytical reference standard [3]. Researchers investigating *Alternaria* secondary metabolite profiles or studying the structure-activity relationships (SAR) within the dibenzo-α-pyrone class can use this compound to verify the identity and purity of isolated material. Its well-defined stereochemistry and contrasting bioactivity (tyrosinase inhibition vs. no antibacterial activity) make it a crucial control for comparative studies of this compound family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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